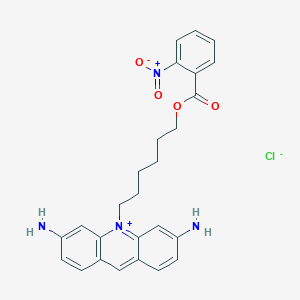
Acridinium, 3,6-diamino-10-(6-((4-nitrobenzoyl)oxy)hexyl)-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acridinium, 3,6-diamino-10-(6-((4-nitrobenzoyl)oxy)hexyl)-, chloride is a chemical compound that has been widely used in scientific research. It is a luminescent molecule that is commonly used in immunoassays and other biochemical applications. The purpose of
Wirkmechanismus
Acridinium chloride is a luminescent molecule that emits light when it is oxidized by hydrogen peroxide in the presence of an enzyme called horseradish peroxidase. This reaction produces a chemiluminescent signal, which can be detected and measured. This mechanism of action is used in immunoassays and other biochemical applications to detect the presence or concentration of a specific substance.
Biochemische Und Physiologische Effekte
Acridinium chloride has no known biochemical or physiological effects on living organisms. It is used solely as a label in biochemical assays and does not interact with biological systems in any other way.
Vorteile Und Einschränkungen Für Laborexperimente
Acridinium chloride has several advantages for use in lab experiments. It is highly sensitive, which allows for the detection of low concentrations of a substance of interest. It is also stable and has a long shelf life, which makes it easy to store and use. However, acridinium chloride does have some limitations. It requires the use of an enzyme and hydrogen peroxide to produce a chemiluminescent signal, which can be expensive and time-consuming. It is also not suitable for use in some types of assays, such as those that require fluorescence detection.
Zukünftige Richtungen
There are several future directions for the use of acridinium chloride in scientific research. One area of interest is the development of new immunoassays that use acridinium chloride as a label. Another area of interest is the development of new biochemical applications that use acridinium chloride, such as DNA sequencing. Additionally, there is potential for the use of acridinium chloride in medical diagnostics and therapeutics, although further research is needed to explore these possibilities.
Synthesemethoden
Acridinium chloride is synthesized through a two-step process. The first step involves the reaction of 3,6-diaminoacridine with 4-nitrobenzoyl chloride to form 3,6-diamino-10-(4-nitrobenzoyl)acridine. The second step involves the reaction of 3,6-diamino-10-(4-nitrobenzoyl)acridine with 6-bromohexanol to form acridinium, 3,6-diamino-10-(6-((4-nitrobenzoyl)oxy)hexyl)-, chloride.
Wissenschaftliche Forschungsanwendungen
Acridinium chloride is commonly used in immunoassays, which are biochemical tests used to detect the presence or concentration of a specific substance in a biological sample. Acridinium chloride is used as a label in these tests, which allows for the detection of the substance of interest. It is also used in other biochemical applications, such as DNA sequencing, where it is used as a chemiluminescent label.
Eigenschaften
CAS-Nummer |
139263-56-2 |
|---|---|
Produktname |
Acridinium, 3,6-diamino-10-(6-((4-nitrobenzoyl)oxy)hexyl)-, chloride |
Molekularformel |
C26H27ClN4O4 |
Molekulargewicht |
495 g/mol |
IUPAC-Name |
6-(3,6-diaminoacridin-10-ium-10-yl)hexyl 2-nitrobenzoate;chloride |
InChI |
InChI=1S/C26H26N4O4.ClH/c27-20-11-9-18-15-19-10-12-21(28)17-25(19)29(24(18)16-20)13-5-1-2-6-14-34-26(31)22-7-3-4-8-23(22)30(32)33;/h3-4,7-12,15-17H,1-2,5-6,13-14H2,(H3,27,28);1H |
InChI-Schlüssel |
ISRMGDMMDXSGNH-UHFFFAOYSA-O |
SMILES |
C1=CC=C(C(=C1)C(=O)OCCCCCC[N+]2=C3C=C(C=CC3=CC4=C2C=C(C=C4)N)N)[N+](=O)[O-].[Cl-] |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)OCCCCCC[N+]2=C3C=C(C=CC3=CC4=C2C=C(C=C4)N)N)[N+](=O)[O-].[Cl-] |
Synonyme |
3,6-diamino-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium 3,6-DNBOHA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



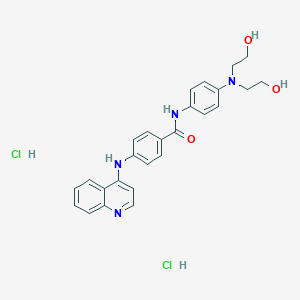

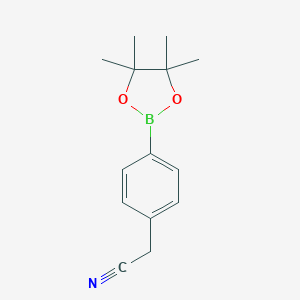
![(3S,4S)-4-(Benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B160425.png)
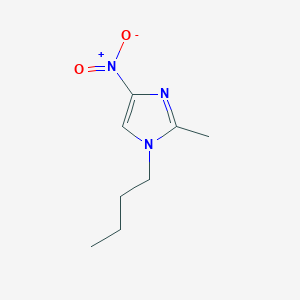
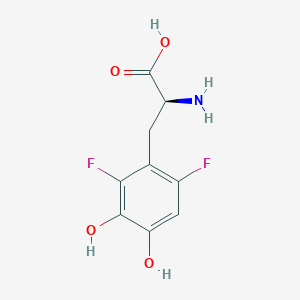
![2-Acetylhexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B160429.png)
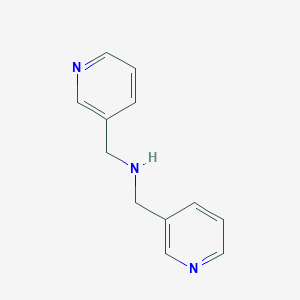
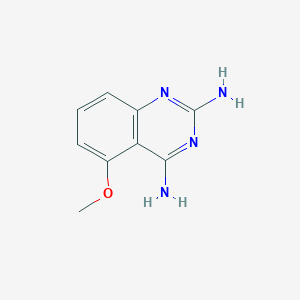
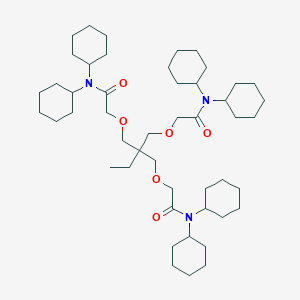
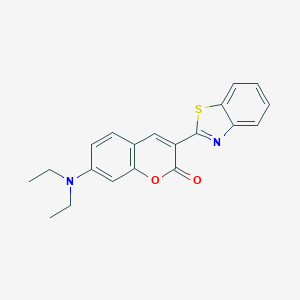
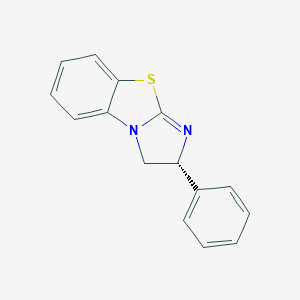
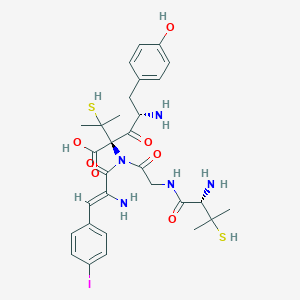
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160443.png)